Ipomeamarone
Description
Ipomeamarone is a furanoterpenoid phytoalexin produced by sweet potatoes (Ipomoea batatas) as a defense response to biotic stressors, such as fungal infections (e.g., Rhizopus stolonifer, Ceratocystis fimbriata) and insect damage . Structurally, it is a sesquiterpene derivative with a furan ring and multiple hydroxyl groups, characterized by the molecular formula C₁₅H₂₂O₃ . Its biosynthesis begins with trans-farnesol, progressing through intermediates like dendrolasin and 6-oxodendrolasin, and culminates in dehydrothis compound, which is enzymatically converted to this compound via cytochrome P450-mediated hydroxylation .
This compound is highly toxic, with an LD₅₀ of 230 mg/kg in mice, causing liver and lung damage in mammals . Its accumulation in sweet potato tissues—even in visually healthy regions adjacent to infection sites—poses significant risks to livestock and human health, particularly when contaminated roots are consumed raw or undercooked . Concentrations vary widely across cultivars and infection stages, ranging from 12.4–144.5 mg/kg in controls to 2,330 mg/kg in infected samples .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-11(2)8-13(16)9-15(3)6-4-14(18-15)12-5-7-17-10-12/h5,7,10-11,14H,4,6,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFDWNOSFDVCDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC1(CCC(O1)C2=COC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90911590 | |
| Record name | 1-[5-(Furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90911590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494-23-5, 20007-82-3, 11033-12-8 | |
| Record name | (+)-Ipomeamarone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ipomeamarone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020007823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BOHLMANN 176 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317536 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ipomeamarone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=256944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[5-(Furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90911590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ipomeamarone involves several steps, including the construction of a tetrahydrofuran ring from optically active furyl alcohol via a π-allyl palladium complex with a chiral phosphine ligand . This method allows for the enantiocontrolled total synthesis of this compound.
Industrial Production Methods
methods for its detection and quantification, such as hyperspectral imaging technology, have been developed to monitor its levels in agricultural products .
Chemical Reactions Analysis
Isolation and Purification
Ipomeamarone is isolated from infected sweetpotatoes using a combination of extraction and chromatographic techniques :
Process Overview :
-
Methanol Extraction : Infected sweetpotato roots are blended with methanol and NaCl, followed by filtration and rotary evaporation.
-
Column Chromatography : Crude extracts undergo silica gel chromatography using hexane–ethyl acetate gradients to isolate furanoterpenoid fractions.
-
Final Purification : HPLC (C-18 column, isocratic mobile phase) yields pure this compound (0.12% yield) and dehydrothis compound (0.10% yield) .
Analytical Techniques for Identification
This compound’s structure and purity are confirmed via multiple spectroscopic and chromatographic methods :
Key Techniques :
-
HPLC : Retention times of 16.4 min (this compound) and 11.6 min (dehydrothis compound) .
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GC-MS : this compound elutes at 20.8 min, identified via mass spectral fragmentation .
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LC-QToF-MS : Accurate mass measurement confirms elemental composition (C₁₅H₂₃O₃, m/z 251.1647) .
-
NMR :
Table 2: Analytical Method Comparisons
| Method | Key Features | Retention Time (min) |
|---|---|---|
| HPLC | Isocratic mobile phase (60:40 A:B) | 16.4 (this compound) |
| GC-MS | Fragmentation pattern analysis | 20.8 |
| LC-QToF-MS | Accurate mass (m/z 251.1647) | 2.87 |
Stereochemical Considerations
The absolute configuration of (+)-ipomeamarone was determined as 1R,4S through chemical correlations with defined stereochemical standards . This configuration is critical for its biological activity and synthesis planning .
Quantitation and Toxicological Relevance
This compound’s toxicity is quantified using calibration curves from isolated standards :
for this compound, and
for dehydrothis compound. Studies highlight its accumulation in healthy-looking sweetpotato parts at toxic levels (e.g., up to 249.1491 m/z in LC-QToF-MS) .
This synthesis, isolation, and analytical framework underscores this compound’s complexity and its role as a phytoalexin. The integration of chiral catalysis , rigorous purification , and advanced spectroscopy ensures accurate characterization for agricultural and toxicological assessments.
Scientific Research Applications
Ipomeamarone has several scientific research applications:
Mechanism of Action
Ipomeamarone exerts its effects through its role as a phytoalexin, accumulating in plant tissues in response to pathogen attack. It is synthesized from intermediates produced by non-infected tissue and migrates to the infected region . This accumulation disrupts lipid metabolism and contributes to the plant’s defense against pathogens .
Comparison with Similar Compounds
Dehydroipomeamarone
- Structure : Precursor to this compound, with the molecular formula C₁₅H₂₀O₃ (lacks one hydroxyl group compared to this compound) .
- Role : Direct biosynthetic intermediate; accumulates in higher concentrations than this compound in infected sweet potatoes (e.g., 2,914.2 mg/kg in Kemb cultivars vs. 1,476.2 mg/kg for this compound) .
- Toxicity : Exhibits similar toxicity to this compound, though its mechanisms are less studied .
Ipomeamaronol and 4-Ipomeanol
Umbelliferone
Merrekentrones A-D
- Structure: Furanosesquiterpenes isolated from Merremia species; structurally analogous to this compound but lack a hydroxyl group at C-15 .
- Toxicity: No reported toxicity in mammals .
Toxicity Profiles
Detection and Quantification Methods
| Technique | This compound Sensitivity | Dehydrothis compound Sensitivity |
|---|---|---|
| LC-QToF-MS | 0.01 μg/μL | 0.01 μg/μL |
| GC-MS | Rt = 20.8 min | Rt = 21.4 min |
| Thin-Layer Chromatography | 0.002 μg (pure) | 0.005 μg (pure) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
